

Application of PF-429242 Dihydrochloride in Hepatitis C Virus (HCV) Research

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Compound of Interest

Compound Name: PF429242 dihydrochloride

Cat. No.: B2735698

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Introduction

PF-429242 dihydrochloride is a potent, cell-permeable, small-molecule inhibitor of the subtilisin/kexin-isozyme-1 (SKI-1) or site-1 protease (S1P). In the context of Hepatitis C Virus (HCV) research, this compound has emerged as a valuable tool for investigating the host-virus interactions critical for the viral lifecycle. By targeting a host cellular protease, PF-429242 offers an indirect antiviral strategy with the potential for a high barrier to resistance.

HCV, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, extensively manipulates host lipid metabolism to facilitate its replication and assembly. A key regulatory pathway in lipid homeostasis is the sterol regulatory element-binding protein (SREBP) pathway. SKI-1/S1P is a crucial enzyme in this pathway, responsible for the proteolytic activation of SREBPs. Activated SREBPs translocate to the nucleus and induce the transcription of genes involved in cholesterol and fatty acid biosynthesis.

PF-429242 dihydrochloride's mechanism of action in inhibiting HCV is primarily through the disruption of this SREBP pathway. By blocking SKI-1/S1P, the compound prevents the maturation of SREBPs, thereby depriving the virus of the necessary lipid-rich environment for its propagation. Research has demonstrated that PF-429242 impairs the HCV lifecycle at multiple stages, including viral entry and post-entry events.^{[1][2]}

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of PF-429242 dihydrochloride in inhibiting HCV infection from in vitro studies.

Table 1: In Vitro Efficacy of PF-429242 against HCV Infection

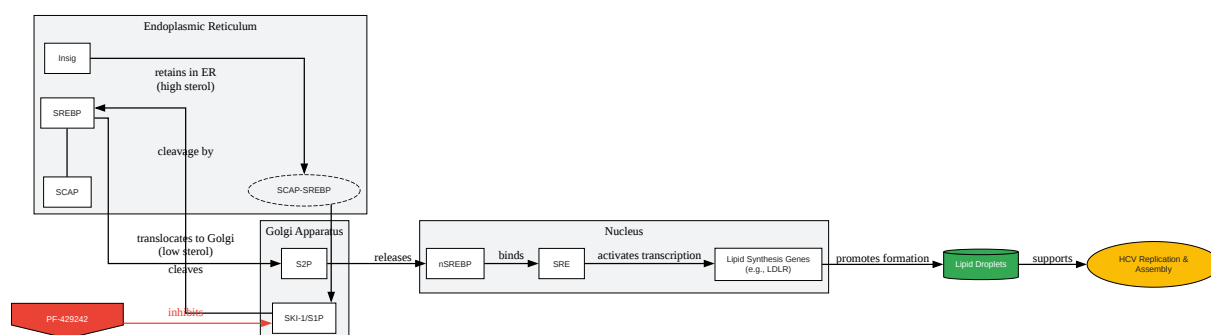
Parameter	Cell Line	HCV Strain	Value	Reference
IC50 (S1P Inhibition)	-	-	175 nM	[3]
IC50 (Cholesterol Synthesis)	HepG2	-	0.5 μ M	[3]
EC50 (Pre-treatment)	Huh-7.5.1	Jc1	1.03 \pm 0.3 μ M	[2]
EC50 (Intracellular Core - Pre-treatment)	Huh-7.5.1	Jc1	6.5 \pm 4.8 μ M	[2]
EC50 (Post-treatment)	Huh-7.5.1	Jc1	6.0 \pm 3.5 μ M	[2]

Table 2: Dose-Dependent Inhibition of HCV Infection by PF-429242 (Post-Establishment of Infection)

PF-429242 Concentration (μ M)	% Reduction in HCV Infection	% Reduction in Extracellular Viral Titer	Reference
40	~78%	~90%	[2]

Signaling Pathways and Experimental Workflows

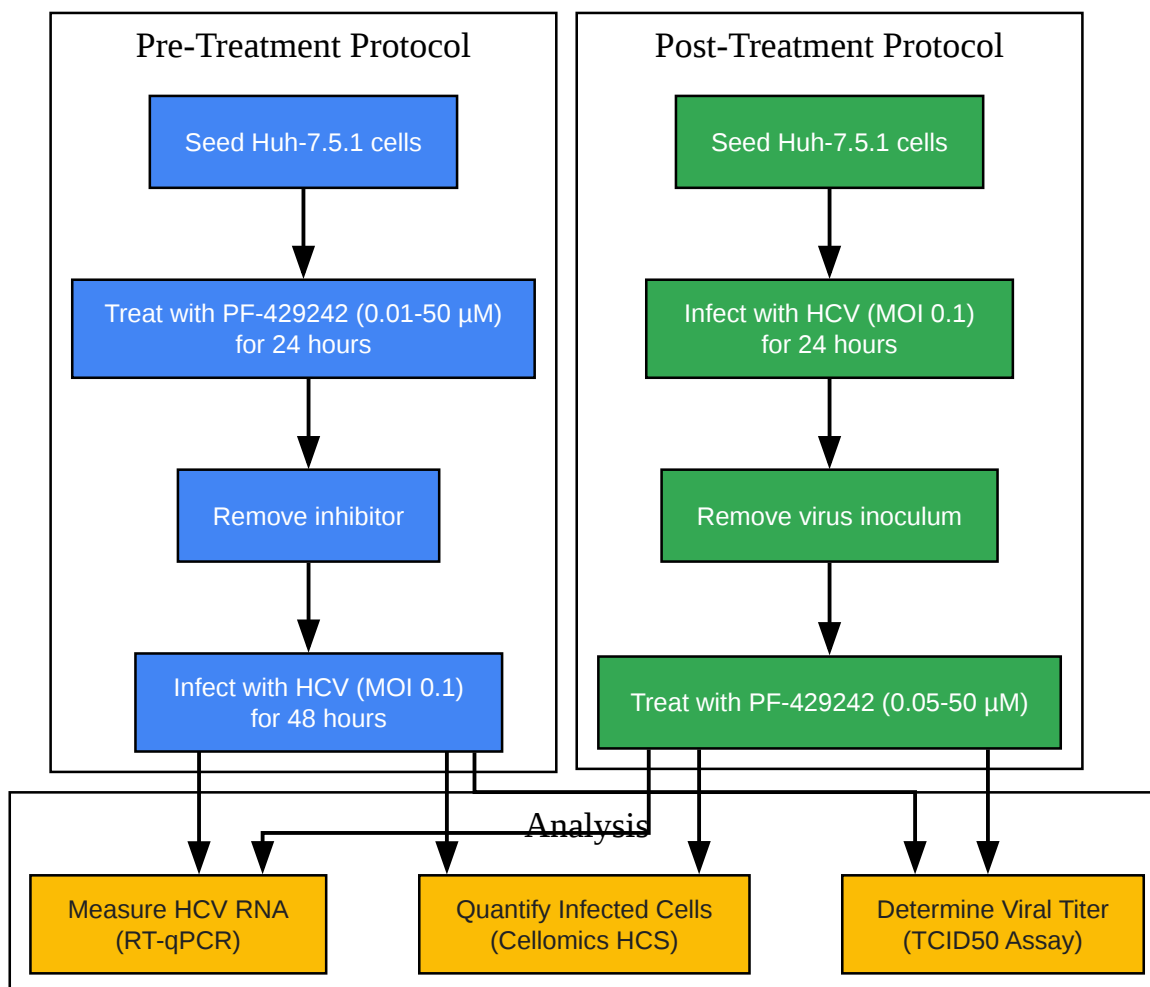
Signaling Pathway of PF-429242 in Inhibiting HCV



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Caption: Mechanism of PF-429242 action on the SREBP pathway to inhibit HCV.

Experimental Workflow: Assessing PF-429242 Efficacy



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References

- 1. SKI-1/S1P inhibitor PF-429242 impairs the onset of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
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